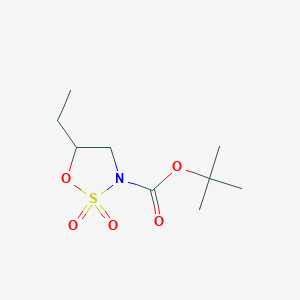
tert-Butyl 5-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 5-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide is an organic compound that belongs to the class of oxathiazolidines. These compounds are characterized by a five-membered ring containing oxygen, nitrogen, and sulfur atoms. The tert-butyl group and the ethyl group attached to the ring provide steric hindrance, which can influence the compound’s reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of tert-butyl 2-chloroacetate with ethylamine to form tert-butyl 2-ethylaminoacetate. This intermediate is then reacted with sulfur dioxide and an oxidizing agent to form the desired oxathiazolidine ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 5-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiazolidine ring can be further oxidized to form sulfone or sulfoxide derivatives.
Reduction: The compound can be reduced to form thiol or thioether derivatives.
Substitution: The tert-butyl and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone or sulfoxide derivatives, while reduction can produce thiol or thioether derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl 5-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical research.
Medicine: Research into potential therapeutic applications, such as antimicrobial and anticancer activities, is ongoing. The compound’s ability to interact with biological targets makes it a promising candidate for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism by which tert-Butyl 5-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its use, such as enzyme inhibition or receptor modulation.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 5,5-dimethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
- ®-tert-Butyl 5-methyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
- (S)-tert-Butyl 4-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
Uniqueness
tert-Butyl 5-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide is unique due to the presence of both tert-butyl and ethyl groups, which provide steric hindrance and influence its reactivity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable tool for exploring new chemical reactions and applications.
Propiedades
Fórmula molecular |
C9H17NO5S |
|---|---|
Peso molecular |
251.30 g/mol |
Nombre IUPAC |
tert-butyl 5-ethyl-2,2-dioxooxathiazolidine-3-carboxylate |
InChI |
InChI=1S/C9H17NO5S/c1-5-7-6-10(16(12,13)15-7)8(11)14-9(2,3)4/h7H,5-6H2,1-4H3 |
Clave InChI |
KAIIZZXQUWMVAF-UHFFFAOYSA-N |
SMILES canónico |
CCC1CN(S(=O)(=O)O1)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



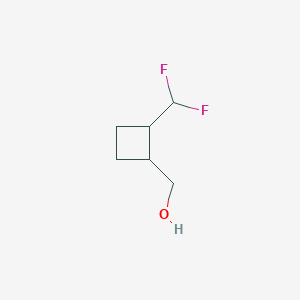
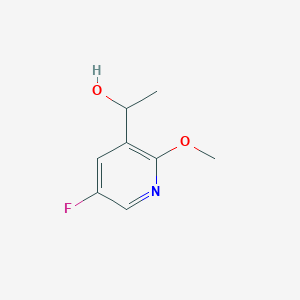
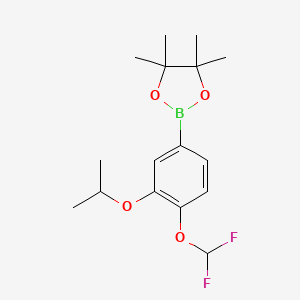
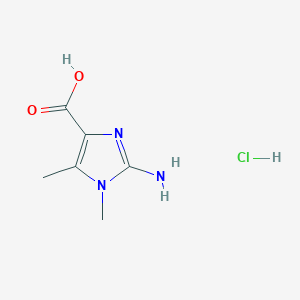
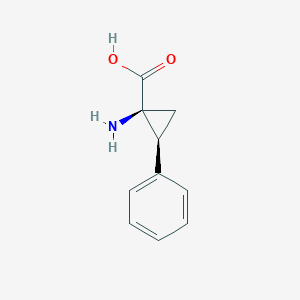
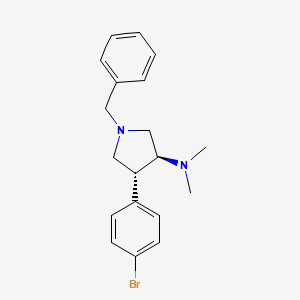
![1,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride](/img/structure/B12943456.png)
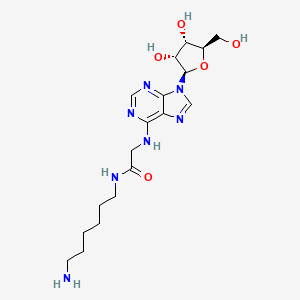
![(E)-6,6'-Dibromo-1,1'-bis(4-decyltetradecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12943462.png)
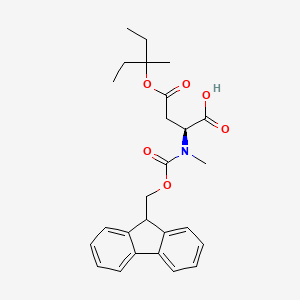
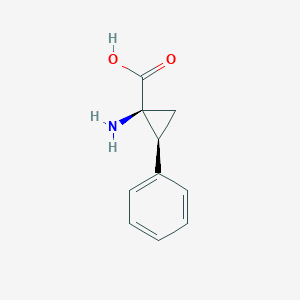
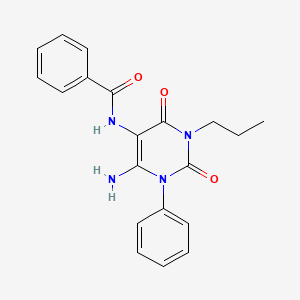
![7-Chloro-2-(1H-imidazol-2-yl)thieno[3,2-b]pyridine](/img/structure/B12943492.png)
